

# 5-trans U-46619: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 5-trans U-46619

Cat. No.: B1682665

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## Abstract

This technical guide provides an in-depth overview of **5-trans U-46619**, a chemical compound of significant interest to researchers in pharmacology and drug development. This document consolidates key data, including its chemical properties, biological activity, and relevant experimental protocols. Special emphasis is placed on its relationship with its well-studied isomer, U-46619, a potent thromboxane A2 (TP) receptor agonist. This guide is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical and Physical Properties

**5-trans U-46619** is a stable synthetic analog of the endoperoxide prostaglandin H2 (PGH2). Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	330796-58-2	
Molecular Weight	350.5 g/mol	
Molecular Formula	C <sub>21</sub> H <sub>34</sub> O <sub>4</sub>	
Synonyms	5,6-trans U-46619	
Purity	≥98%	
Solubility	Soluble in DMF, DMSO, and Ethanol	

## Biological Activity

The biological activity of **5-trans U-46619** has not been as extensively studied as its cis-isomer, U-46619. However, it is recognized as an isomer of a potent thromboxane A<sub>2</sub> (TP) receptor agonist and is itself a TP receptor agonist.<sup>[1]</sup> It is often found as a minor impurity (2-5%) in commercial preparations of U-46619.<sup>[1]</sup>

One study has reported that **5-trans U-46619** is approximately half as potent as the 5-cis version (U-46619) as an inhibitor of microsomal prostaglandin E synthase (mPGES-1).<sup>[1]</sup>

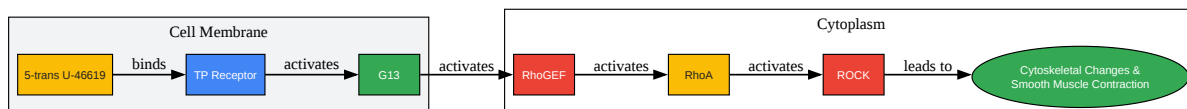
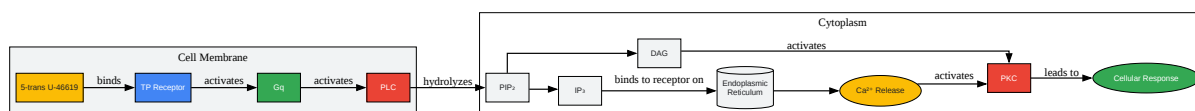
Given the limited direct data on **5-trans U-46619**, the well-documented biological activities of U-46619 serve as a primary reference. U-46619 is a potent and stable agonist of the thromboxane A<sub>2</sub> (TP) receptor, with an EC<sub>50</sub> of 0.035 μM.<sup>[2]</sup> It mimics the effects of thromboxane A<sub>2</sub>, including inducing platelet aggregation and contraction of smooth muscle.<sup>[3]</sup>

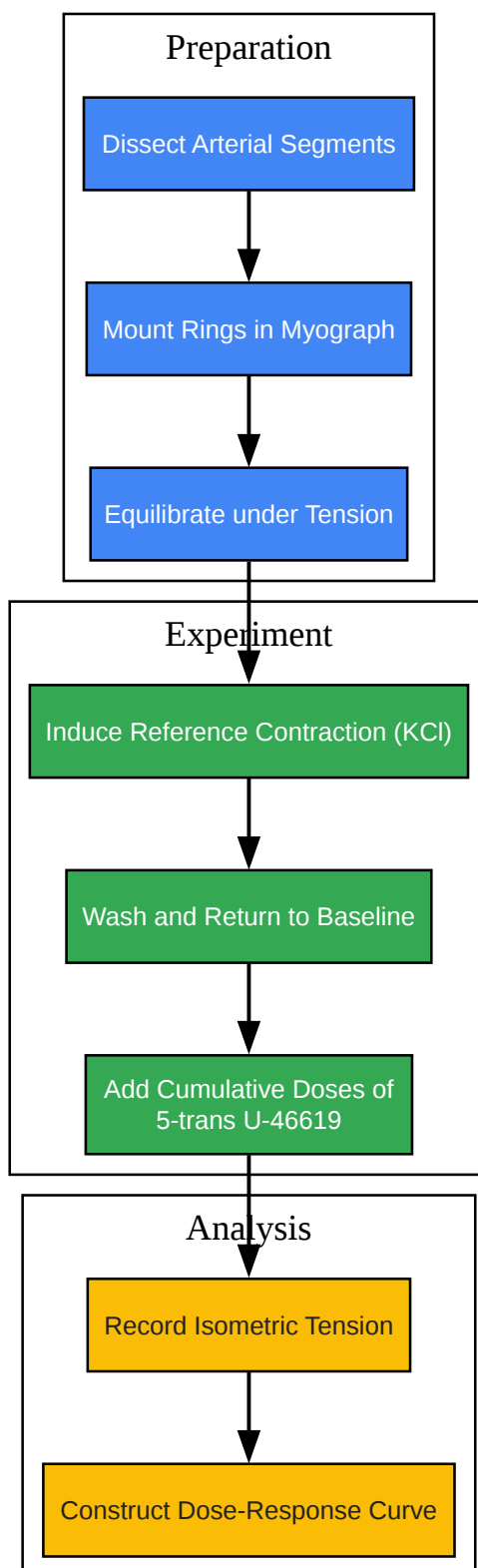
## Signaling Pathways

As a thromboxane A<sub>2</sub> receptor agonist, the signaling cascade initiated by **5-trans U-46619** is presumed to be similar to that of U-46619. Activation of the G-protein coupled TP receptor leads to the stimulation of multiple downstream pathways.

### Gq-Mediated Pathway

Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca<sup>2+</sup>) into the cytoplasm. The resulting increase in intracellular Ca<sup>2+</sup>, along with DAG, activates protein kinase C (PKC). The resulting increase in intracellular Ca<sup>2+</sup>, along with DAG, activates protein kinase C (PKC).





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